molecular formula C20H18ClN3O4S B6560082 4-chloro-N-(4-{[(2,5-dimethoxyphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)benzamide CAS No. 921585-12-8

4-chloro-N-(4-{[(2,5-dimethoxyphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)benzamide

Cat. No.: B6560082
CAS No.: 921585-12-8
M. Wt: 431.9 g/mol
InChI Key: NUYYUSIUQWUNIL-UHFFFAOYSA-N
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Description

4-Chloro-N-(4-{[(2,5-dimethoxyphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)benzamide is a benzamide derivative featuring a thiazole core substituted with a carbamoylmethyl group linked to a 2,5-dimethoxyphenyl moiety.

Properties

IUPAC Name

4-chloro-N-[4-[2-(2,5-dimethoxyanilino)-2-oxoethyl]-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClN3O4S/c1-27-15-7-8-17(28-2)16(10-15)23-18(25)9-14-11-29-20(22-14)24-19(26)12-3-5-13(21)6-4-12/h3-8,10-11H,9H2,1-2H3,(H,23,25)(H,22,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUYYUSIUQWUNIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC(=O)CC2=CSC(=N2)NC(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-chloro-N-(4-{[(2,5-dimethoxyphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)benzamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. Its unique structural features suggest possible interactions with various biological targets, making it a candidate for further pharmacological studies.

Chemical Structure and Properties

The compound belongs to the class of benzamides and features a thiazole ring and a dimethoxyphenyl moiety. Its IUPAC name reflects its complex structure, which includes multiple functional groups that may influence its biological activity.

Property Value
Molecular Formula C16H17ClN2O2S
Molecular Weight 350.84 g/mol
CAS Number Not available

The precise mechanism of action for this compound is not fully elucidated; however, it is hypothesized to act as an inhibitor or modulator of specific enzymes or receptors involved in various biochemical pathways. This may include interactions with kinases or other signaling molecules relevant in cancer biology and other diseases.

Anticancer Properties

Several studies have indicated that compounds structurally related to this compound exhibit significant anticancer activity. For instance, derivatives of benzamide have been reported to inhibit RET kinase activity, which is implicated in various cancers. The inhibition of this kinase can lead to reduced cell proliferation in cancer models.

Enzyme Inhibition

Research has shown that similar compounds can act as inhibitors of heparanase, an enzyme involved in tumor metastasis and angiogenesis. For example, a related study reported IC50 values ranging from 0.23 to 0.29 µM for heparanase inhibition by certain benzamide derivatives . This suggests that this compound may also possess similar inhibitory effects.

Case Studies

  • Inhibition of RET Kinase : A study demonstrated that benzamide derivatives effectively inhibited RET kinase activity in vitro and in cellular models, suggesting potential for targeting RET-driven cancers .
  • Heparanase Inhibition : In a comparative analysis of various benzamide derivatives, compounds similar to this compound showed promising results as heparanase inhibitors, indicating their potential role in cancer therapy .

Pharmacokinetics and Toxicology

While specific pharmacokinetic data for this compound is limited, related studies on benzamide derivatives indicate favorable absorption and distribution profiles. Toxicological assessments are essential for understanding the safety profile of this compound before clinical application.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzamide Core

  • 2,4-Dichloro-N-(1,3-thiazol-2-yl)benzamide (): This analog replaces the 4-chloro substituent with 2,4-dichloro groups and lacks the carbamoylmethyl-thiazole side chain. It exhibits anti-inflammatory and analgesic activities, attributed to the dichloro substitution pattern enhancing hydrophobic interactions with target proteins .
  • 4-Chloro-N-(4-(4,5-dihydro-1H-imidazol-2-yl)phenyl)benzamide ():
    This compound substitutes the thiazole ring with an imidazole moiety. The imidazole group, being more basic than thiazole, may alter binding affinity in enzymatic targets. However, synthesis yields (36%) are lower than those of thiazole derivatives in (80%), indicating synthetic challenges with imidazole incorporation .

Heterocyclic Core Modifications

  • EMAC2060 and EMAC2061 ():
    These thiazole derivatives feature hydrazin-ylidene substituents instead of the carbamoylmethyl group. EMAC2061, with a 3,4-dichlorophenyl group, shows enhanced antiviral activity against HIV-1 RT polymerase, highlighting the importance of halogenated aryl groups in targeting viral enzymes. The target compound’s 2,5-dimethoxyphenyl group may confer distinct selectivity due to methoxy-mediated hydrogen bonding .

  • Oxadiazole Derivatives (): The compound 4-chloro-N-[3-methyl-1-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)butyl]-benzamide replaces the thiazole with an oxadiazole ring. Oxadiazoles are known for metabolic stability but may exhibit reduced bioactivity compared to thiazoles in certain contexts, such as kinase inhibition .

Functional Group Contributions

  • Carbamoyl vs. Thiourea Groups :
    Ligands L1–L3 () incorporate benzoylthiurea groups instead of simple carbamoyl linkages. Thiourea derivatives demonstrate higher catalytic activity in Suzuki coupling reactions (e.g., 85–92% conversion rates) due to their strong metal-coordinating ability, whereas carbamoyl groups in the target compound may prioritize target binding over catalysis .

  • Methoxy Substituents: The 2,5-dimethoxyphenyl group in the target compound contrasts with the 2,6-difluorobenzyl group in ’s N-(4-(2-((2,6-difluorobenzyl)amino)-2-oxoethyl)thiazol-2-yl)pivalamide. Fluorine atoms enhance lipophilicity and metabolic stability, whereas methoxy groups improve solubility and π-π stacking interactions .

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